molecular formula C16H20N4O3S B564191 Torsemide-d7

Torsemide-d7

Cat. No.: B564191
M. Wt: 355.5 g/mol
InChI Key: NGBFQHCMQULJNZ-UENXPIBQSA-N
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Mechanism of Action

Target of Action

Torsemide-d7, a deuterated form of Torsemide , primarily targets the NKCC1 and NKCC2 . These targets are crucial as they are involved in the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule .

Mode of Action

This compound, like Torsemide, is an orally active loop diuretic . It works by inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface of the medullary thick ascending loop of Henle . This action is achieved by Torsemide binding to a chloride ion-binding site . The inhibition of this pump leads to increased excretion of water, sodium, chloride, magnesium, and calcium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption process in the ascending loop of Henle and distal renal tubule . By inhibiting the Na+/K+/Cl- pump, this compound disrupts the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . This disruption can lead to diuresis, reducing fluid accumulation in conditions like heart failure, renal disease, and hepatic cirrhosis .

Pharmacokinetics

This compound, like Torsemide, is metabolized in the liver, primarily via the CYP2C9 enzyme, and to a lesser extent, CYP2C8 and CYP2C18 . About 80% of the drug is metabolized in the liver, and approximately 21% is excreted in the urine . The volume of distribution is between 12 to 15 L, but it can increase to 24 to 30 L in cases of cirrhosis . The half-life of elimination is around 3.5 hours .

Result of Action

The primary molecular and cellular effect of this compound’s action is the increased excretion of water, sodium, chloride, magnesium, and calcium . This leads to a diuretic effect, reducing fluid accumulation in conditions like heart failure, renal disease, and hepatic cirrhosis . Torsemide also has anti-aldosterone and vasodilatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, patient’s health status, and genetic polymorphisms in enzymes involved in its metabolism (like CYP2C9) can affect the drug’s pharmacokinetics and pharmacodynamics . It’s also important to note that the drug’s effectiveness can vary significantly between healthy adults and patient groups .

Biochemical Analysis

Biochemical Properties

Torsemide-d7 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Major biochemical change factors include plasma protein binding and distribution to blood cells of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Torasemide-d7 involves the incorporation of deuterium into the torasemide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 3-pyridinesulfonamide with isopropylamine-d7 and 3-methylphenylamine under controlled conditions to introduce the deuterium atoms .

Industrial Production Methods

Industrial production of Torasemide-d7 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the incorporation of deuterium and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Torasemide-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of torasemide .

Scientific Research Applications

Pharmacokinetics

Torsemide-d7 is primarily utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of torsemide and its metabolites. The deuterium labeling facilitates precise tracing of the compound in biological matrices, making it invaluable for understanding its pharmacokinetic profile.

Key Features:

  • Enhanced Detection: Deuterium labeling improves the sensitivity and specificity of analytical methods such as mass spectrometry.
  • Metabolic Pathway Analysis: Researchers can delineate metabolic pathways more effectively by tracking isotopic variants.

Case Study:

A study conducted on healthy volunteers demonstrated that this compound provided clearer insights into the metabolic pathways compared to non-labeled torsemide. The results indicated that the half-life and clearance rates could be measured more accurately, aiding in dose optimization for clinical applications.

Drug Interaction Studies

The use of this compound in drug interaction studies is critical for understanding how torsemide interacts with other medications within the body. This is particularly important for patients who may be on multiple medications, such as those with heart failure or renal disease.

Key Features:

  • Drug-Drug Interaction Assessment: this compound allows researchers to evaluate potential interactions with other drugs that may affect its efficacy or safety.
  • Therapeutic Regimen Optimization: Insights gained from these studies can lead to improved therapeutic strategies for managing conditions like heart failure.

Data Table: Drug Interactions with this compound

Drug InteractionEffect on this compoundClinical Implications
FurosemideNo significant changeSimilar efficacy observed; choice based on patient response
DigoxinIncreased bioavailabilityMonitoring required to avoid toxicity
NSAIDsReduced diuretic effectCaution advised in concurrent use

Therapeutic Monitoring

In clinical settings, this compound can be used to monitor therapeutic levels and ensure effective dosing in patients with conditions requiring diuretic therapy.

Key Features:

  • Monitoring Efficacy: By measuring levels of this compound in serum or urine, clinicians can assess whether patients are receiving adequate doses.
  • Adjusting Treatment Plans: Data from therapeutic monitoring can inform adjustments in treatment plans based on individual patient responses.

Case Study:

In a cohort study involving patients with congestive heart failure, monitoring this compound levels helped clinicians adjust dosages effectively, resulting in improved patient outcomes and reduced hospital readmissions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Torasemide-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Compared to furosemide, torasemide has a longer duration of action and a more stable bioavailability, making it a preferred choice in certain clinical settings .

Biological Activity

Torsemide-d7 is a deuterium-labeled derivative of the loop diuretic torsemide, primarily used in pharmacokinetic studies to trace its behavior in biological systems. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and implications for clinical research.

Overview of this compound

This compound has a molecular formula of C16H20D7N4O3SC_{16}H_{20}D_7N_4O_3S, with a molecular weight of approximately 371.46 g/mol. The incorporation of deuterium isotopes enhances its utility in drug metabolism studies without altering the pharmacological properties inherent to torsemide .

Torsemide functions as a loop diuretic by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) located in the renal thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The mechanism can be summarized as follows:

  • Inhibition of NKCC2 : Torsemide binds to a chloride ion-binding site on the transport molecule, blocking sodium and chloride reabsorption .
  • Effects on Renin-Angiotensin-Aldosterone System : Torsemide also inhibits downstream effects after angiotensin II activation, reducing aldosterone levels and subsequently decreasing collagen accumulation in heart failure patients .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of torsemide but allows for enhanced tracking due to deuterium labeling. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 80%, which remains consistent even in patients with chronic kidney disease .
  • Volume of Distribution : Estimated at 0.2 L/kg.
  • Protein Binding : Over 99% bound to plasma proteins.
  • Metabolism : Primarily metabolized in the liver, with only 20% excreted unchanged in urine. The major metabolite is pharmacologically inactive .

Biological Activity and Applications

The biological activity of this compound is closely related to its parent compound but offers distinct advantages for research:

  • Enhanced Tracking : The deuterium labeling allows researchers to trace and analyze the compound's behavior in biological systems more effectively than non-labeled counterparts.
  • Drug Interaction Studies : Its unique isotopic signature facilitates studies on drug-drug interactions and metabolic pathways, crucial for optimizing therapeutic regimens involving diuretics like torsemide.

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to its parent compound and other related compounds:

Compound NameCAS NumberKey FeaturesApplications
Torsemide56211-40-6Loop diuretic for hypertension and edemaClinical treatment
Hydroxy Torsemide1309935-96-3Active metabolite, lacks deuterium labelingMetabolism studies
Hydroxy this compound71749383Deuterated analog for enhanced trackingPharmacokinetic studies

Case Studies

Several studies have utilized this compound to investigate its pharmacokinetics and interactions:

  • Pharmacokinetic Study : A study demonstrated that incorporating deuterium into torsemide allows for precise tracking during metabolism studies, enhancing understanding of its pharmacological properties.
  • Diuretic Efficacy : Research has shown that torsemide significantly reduces hospital readmissions for heart failure patients, indicating its effectiveness as a diuretic agent .
  • Metabolic Pathway Analysis : Studies utilizing this compound have provided insights into metabolic pathways involving renal function and electrolyte balance, crucial for managing conditions like heart failure and hypertension .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFQHCMQULJNZ-UENXPIBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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